1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a benzhydryl group and an ethoxyphenoxy moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-ethoxyphenoxy)ethanol: This intermediate can be synthesized by reacting 2-ethoxyphenol with ethylene oxide under basic conditions.
Formation of 2-[2-(2-ethoxyphenoxy)ethoxy]ethyl chloride: The intermediate 2-(2-ethoxyphenoxy)ethanol is then reacted with thionyl chloride to form the corresponding chloride.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of 1-benzhydrylpiperazine with 2-[2-(2-ethoxyphenoxy)ethoxy]ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various receptors in the central nervous system.
Biological Studies: Investigated for its potential anti-tumor, anti-inflammatory, and anti-microbial activities.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The benzhydryl group is known to enhance the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on dopaminergic and serotonergic pathways. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and perception.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Known for its anti-tumor activity.
1-Benzhydryl-4-(2-benzhydryloxy)ethyl)piperazine: Used in pharmaceutical standards and intermediates.
Uniqueness
1-Benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzhydryl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O3.C2H2O4/c1-2-33-27-15-9-10-16-28(27)34-24-23-32-22-21-30-17-19-31(20-18-30)29(25-11-5-3-6-12-25)26-13-7-4-8-14-26;3-1(4)2(5)6/h3-16,29H,2,17-24H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJPDYMJDDRKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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